4-(Quinoline-2-carbonyl)piperazin-2-one
Description
4-(Quinoline-2-carbonyl)piperazin-2-one is a heterocyclic compound featuring a quinoline moiety linked via a carbonyl group to a piperazin-2-one ring. This structure combines the aromatic and planar quinoline system, known for intercalation and hydrogen-bonding interactions, with the piperazin-2-one ring, which introduces conformational flexibility and hydrogen-bond acceptor/donor sites. The carbonyl bridge enhances metabolic stability compared to non-carbonyl-linked analogs, while the piperazin-2-one ring’s lactam group modulates solubility and bioavailability .
Properties
IUPAC Name |
4-(quinoline-2-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-9-17(8-7-15-13)14(19)12-6-5-10-3-1-2-4-11(10)16-12/h1-6H,7-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POODJVFMWKHQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoline-2-carbonyl)piperazin-2-one typically involves the reaction of quinoline derivatives with piperazine. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 4-chloroquinoline, reacts with piperazine in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoline-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 4-(Quinoline-2-carbonyl)piperazin-2-ol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-(Quinoline-2-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(Quinoline-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperazine ring can enhance the compound’s binding affinity to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-(Quinoline-2-carbonyl)piperazin-2-one
Activity Trends and Structure-Activity Relationships (SAR)
- Antibacterial Activity: Carbonyl-linked piperazin-2-one derivatives (e.g., target compound) show broader-spectrum activity than benzenesulfonyl-linked analogs (e.g., 5a–m in ), likely due to improved target affinity . Thiazolidinone hybrids (e.g., compound 7c) exhibit enhanced Gram-negative activity, attributed to the thiazole ring’s ability to disrupt efflux pumps .
- Anti-inflammatory Activity: 7-Chloro-4-(piperazin-1-yl)quinoline derivatives demonstrate stronger anti-inflammatory effects (68% edema inhibition) than non-chlorinated analogs, highlighting the role of halogenation in COX-2 inhibition .
Key Advantages and Limitations
- Advantages of this compound: Balanced lipophilicity and solubility due to the lactam ring. Versatile scaffold for derivatization at the quinoline C-2 and piperazin-2-one N-4 positions .
- Limitations vs. Analogues: Lower anti-tubercular potency compared to fluoroquinolone derivatives (MIC = 0.25 µg/mL vs. 8 µg/mL for the target compound) . Reduced analgesic activity compared to phenylpiperazine-containing analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(quinoline-2-carbonyl)piperazin-2-one derivatives, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with piperazin-2-one scaffolds using activating agents like EDCl/HOBt or DCC. Key steps include:
- Amide bond formation : React quinoline-2-carbonyl chloride with piperazin-2-one under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization (ethanol/water) is used to isolate the product .
- Yield optimization : Catalytic bases (e.g., triethylamine) improve reaction efficiency, with yields ranging from 50–80% depending on substituents .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the quinoline and piperazine moieties. Key signals include aromatic protons (δ 7.5–9.0 ppm) and piperazine carbonyl (δ ~165 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for understanding binding interactions .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are typically employed to evaluate the biological activity of quinoline-piperazine hybrids?
- Methodological Answer :
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC values. Compounds with IC < 10 µM are prioritized .
- Anti-inflammatory assays : Inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) at 10–50 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify target engagement .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings of halogenated quinolines. Yields improve with microwave-assisted synthesis (100–120°C, 30 min) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis to remove residues .
- Automated purification : Flash chromatography systems (e.g., Biotage®) reduce manual handling and improve reproducibility .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for quinoline-piperazine compounds?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (microsomal assays) to identify poor in vivo translatability .
- Structural analogs : Modify substituents (e.g., bromine at thiophene-2-carbonyl positions) to enhance membrane permeability .
- Dose-response studies : Use staggered dosing in animal models to mitigate toxicity-driven discrepancies .
Q. What computational methods aid in identifying molecular targets and binding mechanisms of this compound analogs?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like MDM2 or kinases. Key interactions include hydrogen bonds with piperazin-2-one carbonyl and hydrophobic contacts with quinoline .
- MD simulations : GROMACS or AMBER evaluates binding stability (≥50 ns trajectories) and identifies critical residues for mutagenesis studies .
- QSAR modeling : CoMFA/CoMSIA correlates substituent electronegativity (e.g., bromine) with activity trends .
Q. How does modifying substituents on the quinoline ring affect the compound's pharmacological profile and selectivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Br, -Cl): Enhance target affinity (e.g., MDM2 inhibition by 4-bromo derivatives) but may increase cytotoxicity .
- Steric effects : Bulky substituents (e.g., phenylpiperazine) reduce off-target interactions but limit blood-brain barrier penetration .
- Table : Substituent-Activity Relationships
| Substituent | Position | Activity (IC, µM) | Selectivity Index |
|---|---|---|---|
| -Br | 4 | 0.8 (MDM2) | 15.2 |
| -OCH | 2 | 5.4 (Kinase) | 3.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
